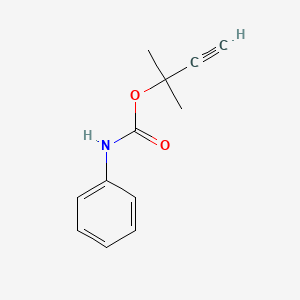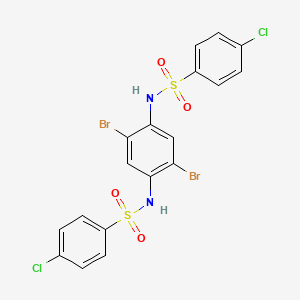![molecular formula C18H13ClN4O5S B5181180 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as GW 806742X and is a selective and potent inhibitor of the protein kinase B (PKB) signaling pathway. The PKB pathway is involved in a variety of cellular processes, including cell growth and survival, and is often dysregulated in cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the PKB signaling pathway. Specifically, this compound binds to the ATP-binding site of PKB and prevents its phosphorylation and activation. This leads to decreased activation of downstream targets and ultimately decreased cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells, and can enhance the activity of other chemotherapeutic agents. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments include its high potency and selectivity for the PKB signaling pathway, as well as its ability to enhance the activity of other chemotherapeutic agents. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the role of the PKB pathway in other diseases, such as diabetes and neurodegenerative disorders. Additionally, this compound could be used in combination with other targeted therapies to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been described in several scientific publications. The most commonly used method involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by reaction with sulfamic acid to form the final product.
Applications De Recherche Scientifique
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been used extensively in scientific research as a tool to study the PKB signaling pathway. This compound has been shown to inhibit the phosphorylation of PKB and its downstream targets, leading to decreased cell survival and proliferation. Additionally, this compound has been used to study the role of the PKB pathway in cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-14-9-8-12(29(27,28)22-17-7-3-4-10-20-17)11-13(14)18(24)21-15-5-1-2-6-16(15)23(25)26/h1-11H,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVIQFUEZBURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-nitro-phenyl)-5-(pyridin-2-ylsulfamoyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)

![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)